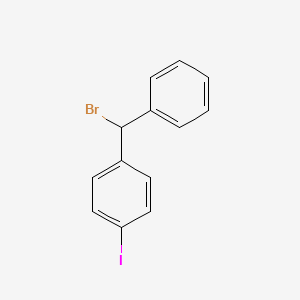

1-(Bromo(phenyl)methyl)-4-iodobenzene

CAS No.:

Cat. No.: VC20332404

Molecular Formula: C13H10BrI

Molecular Weight: 373.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H10BrI |

|---|---|

| Molecular Weight | 373.03 g/mol |

| IUPAC Name | 1-[bromo(phenyl)methyl]-4-iodobenzene |

| Standard InChI | InChI=1S/C13H10BrI/c14-13(10-4-2-1-3-5-10)11-6-8-12(15)9-7-11/h1-9,13H |

| Standard InChI Key | HEVULGYLAZIQBH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=C(C=C2)I)Br |

Introduction

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of 1-(bromo(phenyl)methyl)-4-iodobenzene is achieved through halogenation and cross-coupling strategies. A feasible route involves:

-

Friedel-Crafts Bromination: Bromination of 4-iodotoluene using in the presence of to introduce the bromomethyl group .

-

Palladium-Catalyzed Coupling: A Heck-type reaction to attach the phenyl group, as demonstrated in analogous systems .

A reported procedure from LookChem involves coupling 4-iodobenzyl bromide with phenylboronic acid under Suzuki-Miyaura conditions, yielding the target compound in moderate yields .

Optimization Challenges

-

Steric Hindrance: The bulky iodine substituent reduces reaction rates in cross-coupling steps, necessitating elevated temperatures (110–120°C) .

-

Halogen Exchange: Competing side reactions, such as iodine-bromine exchange, require careful control of catalytic systems (e.g., Pd(PPh)) .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s dual halogen functionality enables sequential functionalization. For instance:

-

Anticancer Agents: The iodine atom serves as a leaving group in Buchwald-Hartwig aminations to generate aryl amines, precursors to kinase inhibitors .

-

Antiviral Compounds: Bromine participates in nucleophilic substitutions to introduce heterocyclic moieties .

Material Science

1-(Bromo(phenyl)methyl)-4-iodobenzene is a precursor to liquid crystal display (LCD) materials. In a patented method, it undergoes Ullmann coupling with fluorinated phenyl groups to produce mesogenic compounds for TN-TFT displays .

Future Research Directions

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives for drug discovery.

-

Green Chemistry Approaches: Replacing toxic halogenation reagents with electrochemical methods.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume